Ethyl (E)-2-hexenoate

Atmospheric Chemistry Environmental Fate Stability

Ethyl (E)-2-hexenoate (CAS 27829-72-7), also known as ethyl trans-2-hexenoate, is an α,β-unsaturated fatty acid ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol. This compound is the thermodynamically more stable (E)-isomer and is recognized as a flavor and fragrance agent under FEMA No.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 27829-72-7
Cat. No. B153350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (E)-2-hexenoate
CAS27829-72-7
Synonyms(E)-2-Hexenoic Acid Ethyl Ester;  (E)-Ethyl 2-Hexenoate;  Ethyl (E)-2-Hexenoate;  Ethyl trans-2-Hexenoate
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCCC=CC(=O)OCC
InChIInChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3/b7-6+
InChIKeySJRXWMQZUAOMRJ-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  soluble in fats
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (E)-2-hexenoate (CAS 27829-72-7) Sourcing Guide: Ester Specifications, Isomeric Purity, and Procurement Benchmarks


Ethyl (E)-2-hexenoate (CAS 27829-72-7), also known as ethyl trans-2-hexenoate, is an α,β-unsaturated fatty acid ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol [1]. This compound is the thermodynamically more stable (E)-isomer and is recognized as a flavor and fragrance agent under FEMA No. 3675 [2]. It is a colorless to pale yellow liquid with a density of approximately 0.95 g/mL at 25°C, a boiling point of 123-126°C at 12 mmHg, and a refractive index of n20/D ~1.46 .

Ethyl (E)-2-hexenoate (CAS 27829-72-7) Isomeric Selectivity: Why the (E)-Isomer Cannot Be Substituted with Generic Mixtures or the (Z)-Isomer


Procuring a generic 'ethyl 2-hexenoate' mixture or the alternative (Z)-isomer (CAS 27829-71-6) in place of the pure (E)-isomer can lead to significant functional disparities. In flavor and fragrance applications, the (E)-isomer is characterized by a green, fruity, and rum-like aroma profile , whereas the (Z)-isomer presents a distinct 'fatty and fruity' note . Furthermore, the (E)-isomer exhibits a higher rate constant for reaction with atmospheric hydroxyl (OH) radicals, which has direct implications for its atmospheric persistence and stability in open systems [1]. Critically, the (Z)-isomer is not recommended for use in flavors or fragrances, rendering any mixture containing it unsuitable for regulated consumer product applications [2].

Ethyl (E)-2-hexenoate (CAS 27829-72-7) Comparative Evidence: Quantitative Differentiation from the (Z)-Isomer and In-Class Esters


OH Radical Reaction Rate Constant Comparison: Ethyl (E)-2-hexenoate vs. Ethyl (Z)-2-hexenoate

The (E)-isomer demonstrates a measurably higher rate constant for reaction with atmospheric hydroxyl (OH) radicals compared to the (Z)-isomer, indicating a difference in atmospheric persistence and reactivity [1].

Atmospheric Chemistry Environmental Fate Stability

Sensory Profile Divergence: Organoleptic Characterization of Ethyl (E)-2-hexenoate vs. Ethyl (Z)-2-hexenoate

The (E)-isomer is consistently described with a complex profile of 'green, sweet, and juicy' notes with a rum-like undertone, while the (Z)-isomer is characterized as 'fatty and fruity', representing a distinct sensory vector .

Flavor Chemistry Fragrance Development Sensory Analysis

Regulatory and Use-Level Disparity: Commercial Viability of Ethyl (E)-2-hexenoate vs. Ethyl (Z)-2-hexenoate

Ethyl (E)-2-hexenoate has established use levels and regulatory acceptance (FEMA 3675, recommended use level 1-5% in fragrance, 2-20 ppm in flavors ), whereas the (Z)-isomer is explicitly not recommended for flavor or fragrance use [1].

Food Safety Regulatory Compliance Flavor and Fragrance Industry

Physicochemical Specification and Purity: Benchmarks for Ethyl (E)-2-hexenoate (CAS 27829-72-7) Procurement

Commercial specifications for the pure (E)-isomer provide a defined purity benchmark, typically ≥98.0% (GC) , with accompanying physicochemical constants that differ from generic mixture data, enabling rigorous quality control .

Analytical Chemistry Quality Control Chemical Specifications

Lipophilicity (Log P) as a Predictor of Olfactory Performance: Ethyl (E)-2-hexenoate vs. Ethyl Hexanoate

The introduction of a double bond in ethyl (E)-2-hexenoate lowers its lipophilicity compared to the saturated analog ethyl hexanoate, impacting its partitioning behavior and substantivity in flavor applications [1].

QSAR Flavor Chemistry Molecular Properties

Atmospheric Vapor Pressure Comparison: Volatility of Ethyl (E)-2-hexenoate vs. Ethyl (Z)-2-hexenoate

Predicted vapor pressure values suggest a slight difference in volatility between the (E) and (Z) isomers, which can influence headspace concentration and odor impact in fragrance applications [1].

Volatile Organic Compound (VOC) Environmental Modeling Fragrance Chemistry

Ethyl (E)-2-hexenoate (CAS 27829-72-7): Recommended Industrial and Research Use Cases Based on Quantitative Evidence


Formulation of Regulated Food and Beverage Flavors Requiring 'Green, Fruity' Notes

The pure (E)-isomer is the required form for any commercial food, beverage, or fragrance application. Its FEMA 3675 status and established use levels of 2-20 ppm in flavors and 1-5% in fragrances are not shared by the (Z)-isomer, which is explicitly not recommended for such uses [1]. The characteristic 'rum-like, green, sweet' profile is essential for achieving specific flavor targets in alcoholic beverages, tropical fruit blends, and confectionery .

Development of Fragrances with High-Impact Top Notes

The (E)-isomer's predicted higher vapor pressure of 1.26 mm Hg at 25°C [2] compared to the (Z)-isomer (0.881 mm Hg at 20°C ) indicates a greater volatility and stronger initial olfactory impact. This makes it a preferred choice for creating vibrant top notes in perfumes, particularly for tropical, grape, berry, and apple accords . Its substantivity of over one hour on a blotter also provides a balance between impact and longevity .

Environmental Fate Modeling of Volatile Esters

Researchers modeling the atmospheric degradation of volatile organic compounds (VOCs) must differentiate between isomers. The (E)-isomer has a specifically defined OH radical reaction rate constant of 26.5266 E-12 cm³/molecule·sec, which is approximately 11% higher than that of the (Z)-isomer [3]. Using a generic rate constant for 'ethyl hexenoate' would introduce error into models predicting atmospheric lifetimes and secondary pollutant formation.

Quality Control and Analytical Method Development for Isomeric Purity

The well-defined specification range for the pure (E)-isomer (e.g., Refractive Index: 1.431-1.438 at 20°C; Min. Purity 98.0% GC ) provides a reliable benchmark for analytical chemists developing and validating methods to assess isomeric purity. This is critical for ensuring the quality of incoming raw materials and for confirming the stereochemical integrity of the product in stability studies or after use in complex formulations.

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